Tyroservatide: A Technical Guide to its Structure, Chemical Properties, and Biological Activity
Tyroservatide: A Technical Guide to its Structure, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyroservatide (Tyr-Ser-Val), a bioactive tripeptide, has emerged as a compound of interest in oncological research. This technical guide provides a comprehensive overview of its chemical structure, properties, and multifaceted mechanism of action as an anticancer agent. Tyroservatide exerts its effects through a dual inhibitory action on histone deacetylases (HDACs) and the integrin-focal adhesion kinase (FAK) signaling pathway. This document details available information on its synthesis, purification, and characterization, alongside experimental protocols for evaluating its biological activity. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising therapeutic agent.
Chemical Structure and Properties
Tyroservatide is a tripeptide with the amino acid sequence L-Tyrosyl-L-seryl-L-valine. Its fundamental chemical and physical properties are summarized in the tables below.
Identifiers and Molecular Characteristics
| Property | Value |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
| Amino Acid Sequence | Tyr-Ser-Val (YSV) |
| Molecular Formula | C₁₇H₂₅N₃O₆ |
| Molecular Weight | 367.4 g/mol |
| Canonical SMILES | CC(C)--INVALID-LINK--O)NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--O)N |
| InChI Key | TYFLVOUZHQUBGM-IHRRRGAJSA-N |
| CAS Number | 154039-16-4 |
Physicochemical Properties
| Property | Value |
| XLogP3 | -3.8 |
| Hydrogen Bond Donor Count | 6 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 8 |
| Exact Mass | 367.17433553 Da |
| Monoisotopic Mass | 367.17433553 Da |
| Topological Polar Surface Area | 155 Ų |
| Heavy Atom Count | 26 |
| Complexity | 569 |
Synthesis, Purification, and Characterization
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the general steps involved in the synthesis of a tripeptide like Tyroservatide.
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Resin Preparation: A suitable resin, such as a Rink Amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid, is swelled in a solvent like N,N-dimethylformamide (DMF).
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First Amino Acid Coupling: The C-terminal amino acid (Valine), with its α-amino group protected by Fmoc and its side chain protected if necessary, is activated by a coupling agent (e.g., HBTU, HATU) and coupled to the resin.
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Fmoc Deprotection: The Fmoc protecting group on the α-amino group of the resin-bound valine is removed using a solution of piperidine in DMF.
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Second Amino Acid Coupling: The next amino acid (Serine), also with Fmoc and side-chain protection, is activated and coupled to the deprotected N-terminus of the resin-bound valine.
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Fmoc Deprotection: The Fmoc group is removed from the newly added serine.
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Third Amino Acid Coupling: The final amino acid (Tyrosine), with appropriate protection, is coupled to the deprotected serine.
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Final Fmoc Deprotection: The Fmoc group is removed from the N-terminal tyrosine.
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Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to prevent side reactions.
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Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and washed to remove the cleavage cocktail and scavengers.
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Lyophilization: The crude peptide is lyophilized to obtain a dry powder.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude Tyroservatide is purified using preparative RP-HPLC.
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Column: A C18 reverse-phase column is typically used.
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Mobile Phase: A gradient of acetonitrile in water, with both solvents containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA), is employed.
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Detection: The peptide is detected by UV absorbance at 220 nm and/or 280 nm (due to the tyrosine residue).
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Fraction Collection: Fractions corresponding to the main peak are collected, pooled, and lyophilized to yield the purified peptide.
Characterization
The identity and purity of the synthesized Tyroservatide are confirmed by analytical RP-HPLC and mass spectrometry. The primary structure is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
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Analytical RP-HPLC: A C18 column with a water/acetonitrile/TFA mobile phase system is used to assess the purity of the final product.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the peptide, which should correspond to the calculated mass of Tyroservatide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H) and 2D (e.g., COSY, TOCSY, HSQC) NMR experiments are performed in a suitable solvent (e.g., D₂O or DMSO-d₆) to confirm the amino acid sequence and stereochemistry.
Biological Activity and Mechanism of Action
Tyroservatide has demonstrated significant anti-tumor effects in various cancer models. Its mechanism of action is multifaceted, primarily involving the inhibition of Histone Deacetylases (HDACs) and the Integrin-Focal Adhesion Kinase (FAK) signaling pathway.
Inhibition of Histone Deacetylases (HDACs)
Tyroservatide acts as an HDAC inhibitor. By inhibiting HDACs, it leads to the accumulation of acetylated histones H3 and H4. This hyperacetylation of histones alters chromatin structure, leading to the transcriptional activation of certain genes, including tumor suppressor genes.
A key target of this epigenetic regulation is the cyclin-dependent kinase inhibitor p21. Tyroservatide treatment increases the acetylation of histones in the promoter region of the p21 gene, leading to increased expression of p21 protein. Similarly, the expression of p27 is also upregulated. These proteins play a crucial role in cell cycle regulation, and their increased expression leads to G₀/G₁ cell cycle arrest and subsequent inhibition of tumor cell proliferation.
Inhibition of the Integrin-FAK Signaling Pathway
Tyroservatide also targets the integrin-FAK signaling pathway, which is crucial for tumor cell adhesion, invasion, and metastasis. It has been shown to inhibit the expression of integrins β1 and β3. This downregulation disrupts the formation of focal adhesion plaques and subsequently inhibits the autophosphorylation of Focal Adhesion Kinase (FAK) at key tyrosine residues (Tyr397 and Tyr576/577).
The inhibition of FAK activation leads to a downstream reduction in the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are critical for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis. By inhibiting this pathway, Tyroservatide effectively reduces the invasive potential of cancer cells.
Experimental Protocols
This section provides an overview of common experimental protocols used to evaluate the biological activity of Tyroservatide.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay is used to assess the effect of Tyroservatide on the proliferation of cancer cell lines.
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Cell Seeding: Cancer cells (e.g., A549, NCI-H460 human lung carcinoma cells) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
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Treatment: The cells are treated with various concentrations of Tyroservatide and incubated for different time points (e.g., 24, 48, 72 hours).
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
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Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
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Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the cell viability and the IC₅₀ value of Tyroservatide.
HDAC Activity Assay
This assay measures the ability of Tyroservatide to inhibit HDAC activity.
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Nuclear Extract Preparation: Nuclear extracts are prepared from cancer cells treated with or without Tyroservatide.
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Assay Reaction: The nuclear extracts are incubated with a fluorogenic HDAC substrate in an assay buffer.
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Developer Addition: A developer solution is added, which releases the fluorophore from the deacetylated substrate.
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Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths. The level of fluorescence is inversely proportional to the HDAC inhibitory activity of Tyroservatide.
In Vivo Xenograft Model
This protocol is used to evaluate the anti-tumor efficacy of Tyroservatide in a living organism.[1]
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Tumor Cell Implantation: Human cancer cells (e.g., A549, K562, A375) are subcutaneously injected into immunodeficient mice (e.g., nude mice).[1]
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Treatment: Once the tumors reach a certain volume, the mice are treated with daily intraperitoneal injections of Tyroservatide at various doses.[1] A control group receives saline injections.
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Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
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Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
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Analysis: The tumor growth inhibition rate is calculated to determine the efficacy of Tyroservatide.
Quantitative Biological Data
While specific IC₅₀ values for Tyroservatide against various cancer cell lines and for HDAC inhibition are not consistently reported across the publicly available literature, several studies have demonstrated its significant dose-dependent inhibitory effects.
In Vivo Anti-Tumor Activity
Tyroservatide has been shown to significantly inhibit the growth of several human cancer xenografts in nude mice.[1]
| Cancer Cell Line | Tumor Type | Outcome |
| A549 | Non-small cell lung carcinoma | Significant inhibition of tumor growth[1] |
| K562 | Leukemia | Significant inhibition of tumor growth[1] |
| A375 | Melanoma | Significant inhibition of tumor growth[1] |
| Lewis Lung Carcinoma | Murine lung cancer | Significant inhibition of tumor growth[1] |
| B16 Melanoma | Murine melanoma | Significant inhibition of tumor growth[1] |
| BGC-823 | Gastric cancer | No significant suppression[1] |
| MCF-7 | Breast cancer | No significant suppression[1] |
Pharmacokinetic Profile
Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for Tyroservatide is not extensively available in the public domain. As a tripeptide, it is expected to have a relatively short half-life in vivo due to proteolytic degradation. Further research is required to fully characterize its pharmacokinetic properties.
Conclusion
Tyroservatide is a tripeptide with promising anti-cancer properties stemming from its dual mechanism of action involving HDAC inhibition and disruption of the Integrin-FAK signaling pathway. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and biological activities based on currently available information. Further research, particularly in the areas of quantitative biological activity and pharmacokinetics, will be crucial for its continued development as a potential therapeutic agent.
